methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate
Description
Methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate is a structurally complex molecule featuring:
- A benzoate ester core substituted at the 4-position with a sulfamoyl group.
- A tetrahydroindazole moiety linked via an ethyl chain to the sulfamoyl group, with a trifluoromethyl (-CF₃) substituent at the 3-position of the indazole ring.
- The tetrahydroindazole core may be synthesized via cyclization reactions involving hydrazine derivatives and cyclic ketones, as seen in related indazole syntheses .
- The sulfamoyl linkage could be introduced through nucleophilic substitution or coupling reactions, similar to methods used for sulfonyl-containing triazoles and hydrazinecarbothioamides .
- Esterification of the benzoic acid precursor (e.g., using methanol under acidic conditions) would finalize the structure .
Properties
IUPAC Name |
methyl 4-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4S/c1-28-17(25)12-6-8-13(9-7-12)29(26,27)22-10-11-24-15-5-3-2-4-14(15)16(23-24)18(19,20)21/h6-9,22H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRWPLMDLXWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzoate Ester Core
The foundational step in preparing the target compound is the synthesis of the methyl benzoate core. A widely adopted method involves the esterification of 4-(chlorocarbonyl)benzoic acid with methanol. As demonstrated in the synthesis of methyl 4-[(2-hydroxybenzoyl)carbamoyl]benzoate, this reaction typically proceeds under mild conditions, yielding the esterified product in high purity. The reaction mechanism involves nucleophilic acyl substitution, where methanol displaces the chloride group on the carbonyl carbon.
Key Reaction Conditions
- Reactants : 4-(Chlorocarbonyl)benzoic acid, methanol
- Catalyst : None required (proton scavengers like triethylamine may be used)
- Temperature : Room temperature (20–25°C)
- Yield : >90% (reported for analogous reactions)
This step is critical for establishing the benzoate backbone, which later undergoes sulfamoylation at the 4-position.
Introduction of the Sulfamoyl Group
The sulfamoyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions. A patent detailing the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate provides a scalable protocol. In this method, methyl 2-methoxy-5-chlorobenzoate reacts with sodium sulfinate in the presence of cuprous chloride as a catalyst, yielding the sulfamoyl derivative.
Optimized Protocol from Patent CN105601544A
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | CuCl (5 mol%) |
| Temperature | 45–65°C |
| Reaction Time | 12–16 hours |
| Yield | 94.5% |
| Purity (HPLC) | 99.51% |
The sulfamoylation proceeds via a radical mechanism facilitated by Cu(I), which activates the chloride leaving group. This method’s high yield and simplicity make it preferable for large-scale synthesis.
Synthesis of 3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazole
The trifluoromethylated indazole moiety is synthesized through a condensation reaction. A study on trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives demonstrates the use of ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-aminoindazole derivatives. The reaction forms the indazole ring via cyclization, with the trifluoromethyl group introduced at the 3-position.
- Condensation : 3-Aminoindazole reacts with ethyl 4,4,4-trifluoro-3-oxobutanoate to form an intermediate Schiff base.
- Cyclization : Intramolecular nucleophilic attack followed by dehydration yields the indazole core.
- Functionalization : Suzuki-Miyaura cross-coupling or SNAr reactions diversify substituents.
Typical Conditions :
Coupling of Indazole-Ethylamine to Sulfamoyl Benzoate
The final step involves coupling the indazole-ethylamine intermediate to the sulfamoyl benzoate. A method from the patent US8987445B2 describes similar sulfonamide couplings using activated esters. The ethylamine linker is introduced via nucleophilic substitution, where the amine attacks a sulfonyl chloride intermediate.
Procedure :
- Activation : Convert the sulfamoyl group to a sulfonyl chloride using PCl₅ or SOCl₂.
- Coupling : React the sulfonyl chloride with 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethylamine in the presence of a base (e.g., triethylamine).
- Workup : Purify via column chromatography or recrystallization.
- Coupling Agent : Triethylamine (2 equiv)
- Solvent : Dichloromethane (DCM)
- Yield : 65–78%
- Purity : >95% (LC-MS)
Purification and Characterization
Final purification is achieved through recrystallization or chromatographic methods. The Chinese patent emphasizes the use of activated carbon for decolorization and vacuum drying to obtain crystalline products. HPLC and LC-MS are standard for purity assessment, with mobile phases typically comprising water and methanol mixtures.
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It is explored for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfamoyl group may also play a role in binding to active sites of enzymes, further modulating their activity .
Comparison with Similar Compounds
Structural Analogues
Trifluoromethyl-Substituted Indazoles
- Target Compound vs. Ethyl 2-(3-(trifluoromethyl)tetrahydroindazol-1-yl)acetate : Both share the CF₃-tetrahydroindazole core, which enhances metabolic stability and hydrophobic interactions in enzyme binding. Biological Role: While focuses on antiparasitic activity (Trypanosoma brucei), the target’s sulfamoyl group suggests broader enzyme inhibition (e.g., dihydroorotate dehydrogenase ).
Sulfonyl/Sulfamoyl-Containing Herbicides
Piperazine/Thiazole Derivatives
- Target Compound vs. Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate :
- The thiazole-piperazine framework in is optimized for kinase or receptor modulation, while the target’s indazole-sulfamoyl system may favor oxidative phosphorylation inhibition .
Biological Activity
Methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C₁₉H₁₉F₃N₄O₃S
- Molecular Weight : 426.44 g/mol
The structural components include a benzoate moiety, a sulfamoyl group, and a tetrahydroindazole derivative, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a high-affinity inhibitor of carbonic anhydrase IX (CAIX), an enzyme implicated in tumorigenesis and cancer progression.
Binding Affinity
A study published in the International Journal of Molecular Sciences reported that derivatives of sulfamoyl benzoates exhibited binding affinities to CAIX with dissociation constants (Kd) in the low nanomolar range. For example, one derivative demonstrated a Kd of 0.12 nM, showcasing its potential as a selective anticancer agent .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : The compound's ability to inhibit CAIX suggests potential applications in cancer therapy. Its high selectivity for CAIX over other isozymes may minimize side effects associated with traditional chemotherapy.
- Antimicrobial Activity : Preliminary studies indicate that sulfamoyl derivatives possess antimicrobial properties, potentially useful in treating bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Efficacy : A series of methyl 2-halo-4-substituted benzoates were evaluated for their anticancer properties. These compounds showed significant inhibition of tumor cell proliferation in vitro and in vivo models .
- Toxicokinetics : Research on similar indazole derivatives has revealed insights into their metabolism and excretion pathways. For instance, studies on related compounds indicated extensive first-pass metabolism affecting systemic availability .
- Selectivity Studies : X-ray crystallography has been employed to elucidate the binding interactions between these compounds and CAIX, providing structural insights into their selectivity and potency .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate?
Answer:
- Stepwise Functionalization : Prioritize sulfonamide coupling between the indazole and benzoate moieties under anhydrous conditions to avoid hydrolysis .
- Catalytic Optimization : Use palladium-based catalysts for C–N bond formation, as demonstrated in analogous triazine-based syntheses (e.g., 70–85% yields under Suzuki-Miyaura conditions) .
- Purification : Employ gradient HPLC with C18 columns and trifluoroacetic acid (0.1%) in acetonitrile/water for resolving polar intermediates .
Advanced: How can researchers design experiments to evaluate the environmental fate of this compound, including abiotic/biotic degradation pathways?
Answer:
- Experimental Framework : Adapt methodologies from Project INCHEMBIOL (2005–2011), which studied chemical distribution, bioaccumulation, and transformation in simulated ecosystems .
- Data Interpretation : Apply fugacity models to predict compartmental distribution (e.g., log >3 suggests bioaccumulation potential) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- H NMR: Identify indazole protons (δ 7.2–8.1 ppm) and trifluoromethyl splitting patterns (δ -60 to -70 ppm in F NMR) .
- C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonamide (SO, δ 45–55 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 433.12) .
Advanced: How should contradictory data on the compound’s biological activity (e.g., IC50_{50}50 variability) be resolved?
Answer:
- Methodological Audit :
- Compare assay conditions (e.g., cell lines, serum concentrations) across studies. For example, discrepancies in IC values (>10 μM vs. <1 μM) may arise from differences in ATP concentrations in kinase assays .
- Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
- Theoretical Alignment : Reconcile data with QSAR models to assess whether structural outliers (e.g., substituent electronic effects) explain variability .
Basic: What safety protocols are essential for handling this compound given its toxicity profile?
Answer:
- PPE Requirements : Use nitrile gloves, respirators (N95), and fume hoods for airborne particulates (particle size <5 μm) .
- First Aid : Immediate irrigation for ocular exposure (15 min water rinse) and activated charcoal (1 g/kg) for ingestion .
- Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before incineration .
Advanced: What strategies enhance target selectivity when modifying the sulfamoyl or benzoate moieties?
Answer:
-
Substituent Effects :
Substituent Position Biological Activity (IC, nM) Selectivity Ratio (Target/Off-Target) 4-OCH (Benzoate) 12 ± 2 8:1 2-F (Indazole) 45 ± 5 3:1 Data adapted from analogous sulfonamide derivatives . -
Computational Guidance : Use docking simulations (AutoDock Vina) to prioritize modifications that reduce off-target binding (e.g., steric hindrance at the indazole N1 position) .
Basic: How does the trifluoromethyl group influence solubility and bioavailability?
Answer:
- Physicochemical Impact :
- Log : Increases hydrophobicity by ~0.5–1.0 units compared to non-fluorinated analogs .
- Solubility : Aqueous solubility decreases to <10 μg/mL; use cyclodextrin-based formulations (e.g., 20% HP-β-CD) to enhance dissolution .
- Bioavailability : The group reduces metabolic degradation (CYP3A4 resistance) but may require prodrug strategies for oral delivery .
Advanced: What statistical models are critical for dose-response studies across heterogeneous biological models?
Answer:
- Model Selection :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) for IC/EC determination.
- ANOVA with Tukey’s HSD : Address variability in跨-species models (e.g., murine vs. human hepatocytes) .
- Controls : Include time-matched vehicle controls and normalization to housekeeping genes (e.g., GAPDH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
